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Abstract

Regrelor, an experimental antiplatelet agent, shares a foundational structural similarity with
adenosine monophosphate (AMP), a key endogenous signaling molecule. This guide provides
an in-depth technical analysis of the structural relationship between Regrelor and AMP, their
comparative effects on the P2Y12 receptor, and the experimental methodologies used to
characterize these interactions. All quantitative data are summarized in structured tables, and
key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

Adenosine monophosphate (AMP) is a central purinergic signaling molecule that, along with
adenosine diphosphate (ADP), plays a crucial role in numerous physiological processes,
including platelet aggregation. The P2Y12 receptor, a G protein-coupled receptor on the
platelet surface, is a key target for antiplatelet therapies as its activation by ADP initiates a
signaling cascade leading to thrombus formation. Regrelor is a synthetic AMP analog designed
as a P2Y12 receptor antagonist to inhibit platelet aggregation. Understanding the structural
similarities and differences between Regrelor and the endogenous ligand AMP is critical for
elucidating its mechanism of action and for the rational design of novel antiplatelet agents.

Structural Comparison of Regrelor and AMP
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Regrelor was synthesized from adenosine diphosphate (ADP) and is structurally analogous to
AMP. The core structure of both molecules consists of a purine (adenine) base, a ribose sugar,
and a phosphate group. However, Regrelor incorporates specific modifications to enhance its
antagonistic activity and drug-like properties.

The key structural modifications in Regrelor compared to AMP are:

o N6-position of the Adenine Ring: An ethylurea group is attached to the N6 position of the
adenine base.

e C2'and C3' Positions of the Ribose Sugar: A lipophilic cinnamaldehyde moiety is added at
the C2' and C3' positions of the ribose sugatr.

These modifications are illustrated in the structural formulas below.

Molecule Chemical Structure Molecular Formula Key Features

Adenosine Adenine base, ribose
[Image of AMP

Monophosphate C10H14NsO7P[1] sugar, one phosphate
structure]

(AMP) group.[1]

Adenine with N6-
ethylurea substitution,
[Image of Regrelor ribose with C2',C3'-
Regrelor C22H25N6OsP )
structure] cinnamaldehyde
modification, one

phosphate group.

Functional Consequences of Structural Similarity

The structural similarity of Regrelor to AMP allows it to bind to the P2Y12 receptor, the same
receptor that binds the endogenous agonist ADP. However, the modifications in Regrelor's
structure cause it to act as a competitive antagonist, blocking the receptor and preventing its
activation by ADP.

Mechanism of Action at the P2Y12 Receptor
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Regrelor is a reversible, competitive antagonist of the P2Y12 receptor. By occupying the ADP
binding site, Regrelor prevents the conformational changes in the receptor necessary for
downstream signaling, thereby inhibiting platelet activation and aggregation.

Quantitative Comparison of Activity

While direct head-to-head binding affinity data (Ki or Kd) for Regrelor versus AMP or its stable
analog 2-MeS-ADP at the P2Y12 receptor is not readily available in the public domain, the
inhibitory potency of Regrelor has been quantified in functional assays.

Compound Parameter Value Assay

Inhibition of ADP-
Regrelor ICs0 16 nM induced platelet

aggregation

ICso0 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for
50% inhibition in vitro.

Signaling Pathways

Activation of the P2Y12 receptor by ADP initiates a Gai-coupled signaling cascade that leads to
platelet aggregation. Regrelor, by blocking this receptor, inhibits these downstream events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced
receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Structural Similarity of Regrelor to AMP: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679259#structural-similarity-of-regrelor-to-amp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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